molecular formula C13H23NO3S B2622569 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide CAS No. 2310220-66-5

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2622569
CAS No.: 2310220-66-5
M. Wt: 273.39
InChI Key: HWPPAVJVMAYSKL-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentanecarboxamide core with a thiolan ring substituted with a hydroxyethoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the thiolan ring. The thiolan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions. The hydroxyethoxy group is then introduced via nucleophilic substitution. The final step involves the coupling of the thiolan derivative with cyclopentanecarboxylic acid or its derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the thiolan ring formation and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, tosylates, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active site residues, while the thiolan ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound may also influence signaling pathways by altering the activity of key enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide
  • N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-thiophenecarboxamide
  • N-{[3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl]methyl}cyclopentanecarboxamide

Uniqueness

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide stands out due to its unique combination of a cyclopentanecarboxamide core and a hydroxyethoxy-substituted thiolan ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c15-6-7-17-13(5-8-18-10-13)9-14-12(16)11-3-1-2-4-11/h11,15H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPPAVJVMAYSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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